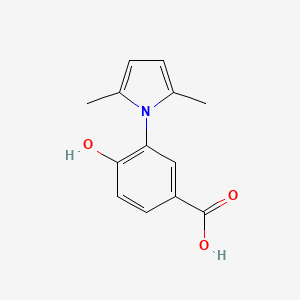

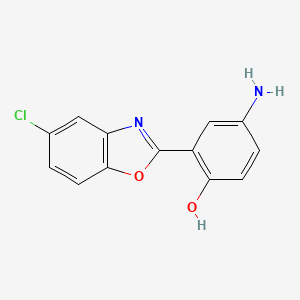

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, focusing on the formation of the pyrrole ring followed by the introduction of the benzoic acid moiety. Methods could include condensation reactions, ring-closure strategies, and functional group transformations. Specific synthesis pathways for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid itself are not detailed in the available literature, but analogous compounds are synthesized through similar strategic organic synthesis steps.

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been conducted using X-ray crystallography and spectroscopic techniques. These studies reveal the orientation of the pyrrole and benzoic acid groups and their interactions within the crystal lattice, including hydrogen bonding and π-π stacking interactions, which contribute to the stability and properties of the material (Li et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Agents

A series of novel compounds, including 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, were synthesized and evaluated for their in vitro antibacterial activity. These compounds showed promising antibacterial and antitubercular activities, indicating potential as agents against tuberculosis and other bacterial infections (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008); (Joshi, More, Vagdevi, Vaidya, Gadaginamath, & Kulkarni, 2012).

Chemical Synthesis and Interactions

The compound has been utilized in various chemical syntheses and studies of molecular interactions. For example, its derivative was used in the synthesis of new isoxazoline incorporated pyrrole derivatives, highlighting its versatility in chemical synthesis (Kumar, Kumar, & Nihana, 2017). Furthermore, its involvement in intramolecular interactions during the pyrolysis of N-Alkenylisoxazolones was studied, indicating its role in complex chemical processes (Cox, Dixon, Lister, & Prager, 2004).

Molecular Probing and Sensing

In another application, derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid were used in the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. These probes demonstrated significant potential in biological and medical applications for detecting CO2 (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, & Dong, 2015).

Organic-Inorganic Hybrid Materials

The compound's derivatives were also studied in the context of organic-inorganic hybrid materials. For instance, pyrrole carboxylic acid derivatives were intercalated in layered double hydroxides, creating novel organically modified 2D nanocomposites. These materials have numerous applications due to their structural and functional properties (Tronto, Leroux, Dubois, Borin, Graeff, & Valim, 2008).

Wirkmechanismus

Target of Action

The primary target of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, also known as Pyrrothiogatain, is the GATA family of proteins . These proteins play a crucial role in cell differentiation and development .

Mode of Action

Pyrrothiogatain interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction results in the suppression of the interaction between GATA3 and other proteins .

Biochemical Pathways

The inhibition of the DNA-binding activity of GATA3 affects the Th2 cell differentiation pathway . This results in the suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .

Result of Action

The molecular and cellular effects of Pyrrothiogatain’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects can influence the immune response, particularly in conditions where Th2 cells play a significant role.

Eigenschaften

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)11-7-10(13(16)17)5-6-12(11)15/h3-7,15H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMWQYFVGDAXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354594 | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | |

CAS RN |

340315-24-4 | |

| Record name | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)